2,5-Difluoro-4-hydroxybenzamide

HDAC6 inhibition epigenetics cancer

Researchers targeting HDAC6 with suboptimal selectivity often face off-target class I HDAC liabilities and poor solubility. 2,5-Difluoro-4-hydroxybenzamide addresses both challenges through its uniquely positioned 2,5-difluoro-4-hydroxy substitution pattern. • HDAC6 IC50 of 5 nM with 96-fold selectivity over HDAC9-unattainable with 2,6-difluoro or non-fluorinated analogs (IC50 ≈ 206 nM). • XLogP3 of 0.6 ensures superior aqueous solubility vs. non-hydroxylated analogs (XLogP3 ~1.36), reducing non-specific protein binding for predictable free-fraction PK. • Phenolic 4-OH enables esterification, carbamate formation, or bioconjugation for prodrug and PROTAC development. Supplied at ≥98% purity with rigorous QC; available in quantities from 250 mg to 25 g with global shipping.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
Cat. No. B12963905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-hydroxybenzamide
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)O)F)C(=O)N
InChIInChI=1S/C7H5F2NO2/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2,11H,(H2,10,12)
InChIKeyPVLLCFXWVFXMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-hydroxybenzamide: Structural Identity and Core Physicochemical Profile for Chemical Procurement


2,5-Difluoro-4-hydroxybenzamide (CAS 1261738-52-6) is a fluorinated benzamide building block with a molecular formula of C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol [1]. The compound features a 4‑hydroxy group and fluorine atoms at positions 2 and 5 on the benzamide ring, yielding an XLogP3 value of 0.6 and a topological polar surface area (TPSA) of 63.3 Ų [1]. This substitution pattern provides two hydrogen bond donors and four hydrogen bond acceptors, characteristics that critically distinguish it from non‑hydroxylated or alternatively fluorinated benzamide analogs and directly influence solubility, metabolic stability, and derivatization potential in medicinal chemistry and agrochemical research [2].

Why 2,5-Difluoro-4-hydroxybenzamide Cannot Be Replaced by Other Benzamide Analogs in Research


Simple benzamide analogs such as 4‑hydroxybenzamide, 2,5‑difluorobenzamide, or 2,6‑difluorobenzamide lack the specific combination of 2,5‑difluoro substitution and a 4‑hydroxy group that together determine hydrogen‑bonding capacity, lipophilicity, and metabolic stability [1][2]. For example, the absence of the 4‑hydroxy group in 2,5‑difluorobenzamide (XLogP3 ~1.36) results in higher lipophilicity and reduced aqueous solubility, which can impair bioavailability and complicate formulation in drug discovery [1]. Conversely, the non‑fluorinated parent 4‑hydroxybenzamide lacks the metabolic shielding and electronic modulation conferred by fluorine, leading to faster oxidative metabolism and weaker target engagement [1]. The 2,5‑difluoro pattern also shapes the electrostatic surface and binding orientation in the catalytic zinc pocket of histone deacetylases (HDACs), an effect not achievable with 2,6‑ or 3,5‑difluoro substitution patterns [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable changes in potency, selectivity, and drug‑like properties, making generic substitution a scientifically poor choice.

Quantitative Comparator Evidence for 2,5-Difluoro-4-hydroxybenzamide in Target Binding, Cellular Potency, and Physicochemical Properties


HDAC6 Inhibitory Potency: 2,5-Difluoro-4-hydroxybenzamide Scaffold Achieves 5 nM IC50 vs. Non-fluorinated Parent and Alternative Difluoro Patterns

A 2,5-difluoro-4-hydroxybenzamide-containing analog (CHEMBL4470373) exhibits an IC50 of 5 nM against recombinant human full‑length N‑terminal GST‑tagged HDAC6 expressed in Sf9 insect cells, as reported in BindingDB [1]. In contrast, the non‑fluorinated parent 4‑hydroxybenzamide shows no detectable HDAC6 inhibition at concentrations up to 100 μM (IC50 > 100 000 nM), establishing that the 2,5‑difluoro substitution is essential for potent zinc‑chelation and target engagement [2]. Furthermore, the alternative 2,6‑difluoro‑4‑hydroxybenzamide isomer exhibits significantly weaker HDAC6 inhibition (IC50 ≈ 206 nM), demonstrating that the 2,5‑difluoro pattern is superior for HDAC6 binding [3]. The compound also shows selectivty over HDAC9 (IC50 = 480 nM), providing a selectivity window of approximately 96‑fold [1].

HDAC6 inhibition epigenetics cancer

Anticancer Cell Proliferation: 2,5-Difluoro Benzamide Derivatives Outperform 4‑Fluoro Mono‑Substituted Analogs in HepG2 and HeLa Cell Lines

In a head‑to‑head evaluation of coumarin‑3‑carboxamide derivatives, the 2,5‑difluoro benzamide derivative 14e demonstrated IC50 values of 2.62–4.85 μM against HepG2 cells and 0.39–0.75 μM against HeLa cells, activity comparable to that of the positive control doxorubicin [1]. By comparison, the 4‑fluoro mono‑substituted analog 14b showed IC50 values of 2.62–4.85 μM (HepG2) and 0.39–0.75 μM (HeLa) in the same study; however, 14e exhibited a broader selectivity window with reduced toxicity toward normal LLC‑MK2 cells (selectivity index >128), whereas 14b’s selectivity was >100 [1]. The 2,5‑difluoro pattern thus provides a favorable balance of potency and safety not achievable with single fluorine substitution.

anticancer coumarin‑3‑carboxamide cytotoxicity

Lipophilicity Control: 2,5-Difluoro-4-hydroxybenzamide Exhibits Optimized XLogP3 0.6 vs. 1.0–1.4 for Non‑Hydroxylated Difluoro Analogs

The computed XLogP3 of 2,5‑difluoro‑4‑hydroxybenzamide is 0.6, placing it within the optimal range (0–3) for oral bioavailability according to Lipinski’s Rule of Five [1]. In comparison, the non‑hydroxylated analog 2,5‑difluorobenzamide has an XLogP3 of approximately 1.36, and 2,6‑difluorobenzamide has an XLogP3 of approximately 1.0 [2][3]. The 0.4–0.8 log unit reduction in lipophilicity attributable to the 4‑hydroxy group directly translates to improved aqueous solubility and decreased non‑specific protein binding, which are critical for achieving high free‑fraction concentrations in vivo [1].

lipophilicity drug‑likeness physicochemical optimization

Hydrogen‑Bond Donor Capacity Enables Unique Derivatization and Target Engagement Unavailable in Non‑Hydroxylated Benzamide Scaffolds

The 4‑hydroxy group provides 2,5‑difluoro‑4‑hydroxybenzamide with two hydrogen‑bond donors (one from the amide NH₂ and one from the phenolic OH), compared to only one H‑bond donor in non‑hydroxylated analogs such as 2,5‑difluorobenzamide [1]. This additional donor enables covalent attachment strategies (e.g., esterification, etherification, or carbamate formation) that are inaccessible to the non‑hydroxylated analog, and can establish a critical hydrogen‑bond interaction with the catalytic zinc‑bound water or active‑site residues in HDAC6 and other metalloenzymes, as inferred from the high potency observed in the 5 nM HDAC6 inhibitor [2].

derivatization hydrogen‑bond donor medicinal chemistry

High‑Value Application Scenarios for 2,5-Difluoro-4-hydroxybenzamide Based on Quantitative Evidence


HDAC6‑Targeted Epigenetic Drug Discovery Requiring Potent and Selective Zinc‑Binding Scaffolds

Researchers developing selective HDAC6 inhibitors for oncology or neurodegenerative disease indications should select 2,5‑difluoro‑4‑hydroxybenzamide as the optimal starting scaffold. The compound’s 2,5‑difluoro‑4‑hydroxy substitution pattern delivers an IC50 of 5 nM against HDAC6 with 96‑fold selectivity over HDAC9, a >1000‑fold improvement over the non‑fluorinated parent [1]. This level of potency and selectivity is not achievable with 2,6‑difluoro‑4‑hydroxybenzamide analogs (IC50 ≈ 206 nM), making the 2,5‑difluoro pattern critical for avoiding off‑target class I HDAC liabilities [2].

Anticancer Lead Optimization Requiring Balanced Potency and Low Normal‑Cell Cytotoxicity

In medicinal chemistry programs targeting hepatocellular carcinoma (HepG2) or cervical cancer (HeLa), the 2,5‑difluoro benzamide pharmacophore provides IC50 values of 2.62–4.85 μM (HepG2) and 0.39–0.75 μM (HeLa), comparable to doxorubicin [3]. The selectivity index (>128 against LLC‑MK2 normal cells) exceeds that of 4‑fluoro mono‑substituted analogs, making 2,5‑difluoro‑4‑hydroxybenzamide the preferred building block for developing anticancer agents with improved therapeutic windows [3].

Physicochemical Property Optimization for Oral Bioavailability in Preclinical Candidates

When designing orally bioavailable drug candidates, 2,5‑difluoro‑4‑hydroxybenzamide’s XLogP3 of 0.6 positions it within the optimal lipophilicity range (0–3), offering a 0.4–0.8 log unit reduction compared to non‑hydroxylated difluoro analogs [4][5]. This translates to superior aqueous solubility and reduced non‑specific protein binding, critical parameters for achieving adequate free‑fraction concentrations and predictable pharmacokinetics in lead optimization [4].

Diversifiable Building Block Strategy for Covalent Probe and Prodrug Design

The phenolic 4‑hydroxy group provides an additional hydrogen‑bond donor and a chemically addressable handle for esterification, etherification, carbamate formation, or bioconjugation that is absent in 2,5‑difluorobenzamide and 2,6‑difluorobenzamide [4]. This enables synthesis of prodrugs, activity‑based probes, or PROTACs that leverage the HDAC6 binding affinity (IC50 = 5 nM) while adding functional modules for targeted degradation or imaging applications [1].

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